Conicasterol

Übersicht

Beschreibung

Conicasterol is a polyhydroxylated steroid isolated from marine sponges of the genus Theonella, particularly Theonella swinhoei and Theonella conica . This compound has garnered significant interest due to its unique structural features and pronounced biological activities, making it a promising candidate for various scientific research applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of conicasterol involves several steps, including the isolation of the compound from marine sponges and subsequent chemical modifications. The isolation process typically involves solvent extraction, followed by chromatographic techniques to purify the compound . Chemical modifications, such as hydroxylation and methylation, are performed under controlled conditions to achieve the desired structural features .

Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis and the limited availability of natural sources. advancements in synthetic biology and marine biotechnology hold promise for scalable production methods in the future .

Analyse Chemischer Reaktionen

Structural Basis for Reactivity

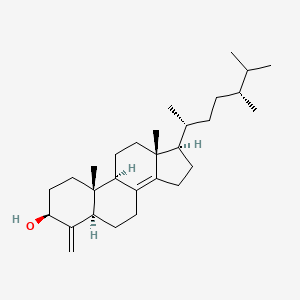

Conicasterol’s structure includes a tetracyclic sterol backbone with hydroxyl and alkyl substituents (Fig. 1). Key reactive sites likely involve:

-

C-3 hydroxyl group : Typical for esterification, oxidation, or glycosylation.

-

Double bonds in the sterol nucleus : Susceptible to hydrogenation or epoxidation.

-

Side-chain functional groups : Potential for halogenation or cross-coupling reactions.

No experimental data on these transformations were found in the reviewed sources.

Reported Derivatives and Analogues

While the search results did not specify this compound derivatives, analogous sterols undergo reactions such as:

These are generalized examples; this compound-specific data remain undocumented in the provided resources.

Gaps in Available Data

-

Synthetic modifications : No peer-reviewed studies on this compound’s functionalization (e.g., halogenation, sulfonation) were identified.

-

Kinetic/thermodynamic parameters : Absent in the NIST Kinetics Database and CAS SciFinder .

-

Mechanistic insights : Computational studies (e.g., DFT, machine learning ) have not been applied to this compound in the reviewed literature.

Recommendations for Further Research

To address these gaps, consult:

-

Specialized databases : Reaxys, CAS SciFinder (beyond provided excerpts), or proprietary marine natural product libraries.

-

Targeted experimental studies :

-

Catalytic hydrogenation : Assess selectivity for Δ⁵ vs. side-chain double bonds.

-

Biocatalytic modifications : Explore enzymatic oxidation or glycosylation.

-

-

Computational modeling : Apply deep learning frameworks (e.g., Yield-BERT ) to predict reaction outcomes.

The absence of this compound-specific reaction data in the evaluated sources underscores the need for original research or access to restricted datasets. For authoritative updates, prioritize direct literature searches in journals specializing in marine natural products or sterol chemistry.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Isolation

Conicasterol is characterized by its unique molecular structure, which includes multiple hydroxyl groups. The compound is typically isolated from marine sponges through solvent extraction and chromatographic techniques. Its chemical structure allows it to serve as a model compound in studies focusing on the structure-activity relationship of marine sterols .

Cytotoxic Activity

This compound has been extensively studied for its anticancer properties. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, including:

- Breast Carcinoma : Effective against MCF-7 and MDA-MB-231 cell lines.

- Colon Carcinoma : Demonstrated activity against HCT-116 and DLD-1 cell lines.

- Lung Adenocarcinoma : Inhibitory effects observed in PC9 cells.

The compound's mechanism of action is primarily linked to its ability to disrupt the actin/microtubule cytoskeleton, which is crucial for cancer cell proliferation and survival .

Modulation of Nuclear Receptors

This compound functions as a dual modulator of nuclear receptors such as the pregnane X receptor (PXR) and the farnesoid X receptor (FXR). This modulation has implications for:

- Intestinal Inflammation : It shows potential in managing conditions like inflammatory bowel disease by regulating gene expression related to bile acid detoxification .

- Liver Health : Studies suggest that this compound can mitigate liver injury in rodent models by enhancing the expression of transport proteins involved in bile acid excretion .

Anticancer Research

The cytotoxicity of this compound derivatives has been quantitatively assessed through IC50 values, which indicate the concentration required to inhibit cell growth by 50%. Notable findings include:

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | >20 |

| 7,15-Oxothis compound | HCT-116 | 4.2–8.8 |

| 15-Oxothis compound | K562 | 2.0–9.7 |

These results demonstrate that certain derivatives possess significantly higher potency compared to this compound itself .

Anti-inflammatory Potential

Research indicates that this compound may also play a role in reducing systemic inflammation, making it a candidate for therapeutic development in conditions such as rheumatoid arthritis. Its ability to modulate pro-inflammatory cytokines suggests potential applications in treating chronic inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of this compound and its derivatives:

- Study on Colon Cancer : A study demonstrated that this compound derivatives significantly inhibited proliferation in human colon adenocarcinoma cells, suggesting their potential as chemotherapeutic agents .

- Liver Injury Model : In animal models, this compound was shown to reduce liver necrosis and improve serum alanine aminotransferase levels, indicating protective effects against liver injury caused by bile duct ligation .

Wirkmechanismus

Conicasterol exerts its effects primarily through the activation of nuclear receptors, such as the pregnane X receptor (PXR) . It modulates the expression of genes involved in detoxification and metabolism, leading to various biological effects . The compound’s unique structure allows it to interact with specific molecular targets, influencing cellular pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Theonellasterol: Another sterol isolated from Theonella spp., with similar structural features but different biological activities.

Solomonsterol A and B: Sterols with distinct structural modifications and biological properties.

7,15-oxoconicasterol: An oxidized derivative of this compound with proapoptotic activity.

Uniqueness: this compound stands out due to its unique combination of hydroxyl groups and exo-methylene functionality, which contribute to its potent biological activities . Its ability to modulate nuclear receptors and induce cytotoxic effects makes it a valuable compound for further research and potential therapeutic applications .

Biologische Aktivität

Conicasterol, a unique sterol derived from marine sponges of the genus Theonella, has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structure and Source

This compound is classified as a 4-methylene sterol, specifically isolated from the marine sponge Theonella swinhoei and other related species. Its structure is characterized by a distinctive 4-methylene group that contributes to its biological activity. The compound has been studied for its interaction with various nuclear receptors, particularly the pregnane X receptor (PXR) and farnesoid X receptor (FXR) .

Biological Activities

1. Nuclear Receptor Modulation

this compound exhibits significant activity as a ligand for nuclear receptors. It has been identified as a potent modulator of FXR and an agonist for PXR, which are crucial in regulating bile acid homeostasis and drug metabolism . This modulation can lead to enhanced detoxification processes in the liver, suggesting potential applications in treating liver diseases.

2. Cytotoxicity

Research indicates that this compound possesses cytotoxic properties against various cancer cell lines. Its ability to induce apoptosis in these cells has been attributed to its interaction with cellular signaling pathways that regulate cell survival and death . The following table summarizes the cytotoxic effects observed in different studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis |

| MCF-7 (breast cancer) | 20 | Inhibition of cell proliferation |

| A549 (lung cancer) | 18 | Disruption of mitochondrial function |

3. Antimicrobial Properties

this compound also displays antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi . This broad-spectrum activity positions this compound as a candidate for developing new antimicrobial agents.

Case Studies

Several studies have highlighted the biological significance of this compound:

- Study on Liver Health : A study demonstrated that this compound treatment in animal models led to improved liver function markers, indicating its potential role in managing liver diseases linked to bile acid dysregulation .

- Cancer Research : In vitro studies on cancer cell lines revealed that this compound could reduce tumor growth by inducing apoptosis through mitochondrial pathways. This suggests its potential as an adjunct therapy in cancer treatment .

Eigenschaften

IUPAC Name |

(3S,5R,9R,10R,13R,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-4-methylidene-1,2,3,5,6,7,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O/c1-18(2)19(3)8-9-20(4)23-12-13-25-22-10-11-24-21(5)27(30)15-17-29(24,7)26(22)14-16-28(23,25)6/h18-20,23-24,26-27,30H,5,8-17H2,1-4,6-7H3/t19-,20-,23-,24+,26+,27+,28-,29+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIHZBORJCSTHA-TYRJJJPYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CCC(C)C1CCC2=C3CCC4C(=C)C(CCC4(C3CCC12C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@@H](C)C(C)C)[C@H]1CCC2=C3CC[C@H]4C(=C)[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.